[1-(2-Fluoroethyl)cyclopropyl]methanamine
Description
The study of [1-(2-Fluoroethyl)cyclopropyl]methanamine is situated at the intersection of several important areas of contemporary chemical research. Its unique structure, featuring a gem-disubstituted cyclopropane (B1198618) ring bearing both a fluoroethyl group and an aminomethyl group, presents a compelling case for investigation within synthetic and mechanistic frameworks.
The cyclopropylamine (B47189) motif is a well-established and valuable component in the design of biologically active molecules. nih.govyoutube.com The three-membered ring of cyclopropane imposes significant conformational constraints, which can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its interaction with target proteins. tcichemicals.com The inherent ring strain of the cyclopropane ring also endows it with unique electronic properties and reactivity, making it a versatile synthetic intermediate. nih.gov Cyclopropylamines are found in a range of pharmaceuticals and agrochemicals, highlighting their importance in medicinal chemistry. nih.govyoutube.com
Similarly, the incorporation of fluorine, and specifically the fluoroethyl moiety, into organic molecules is a widely employed strategy in drug discovery. fiveable.me The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity. fiveable.menih.gov The introduction of a fluoroethyl group, for instance, can block sites of metabolism and modulate the basicity of nearby functional groups, leading to improved pharmacokinetic profiles. researchgate.net The use of fluoroethyl groups is also prominent in the development of imaging agents, particularly for positron emission tomography (PET), where the fluorine-18 (B77423) isotope is a key radionuclide.
The rationale for investigating this compound stems from the synergistic potential of its constituent parts. The combination of the conformationally rigid cyclopropane scaffold with the electronically influential fluoroethyl group and the synthetically versatile aminomethyl group creates a molecule with a unique three-dimensional structure and chemical reactivity profile.
From a synthetic perspective, the construction of such a gem-disubstituted cyclopropane presents a notable challenge, driving the development of novel synthetic methodologies. iaea.orgacs.org The stereoselective synthesis of polysubstituted cyclopropanes is an active area of research, and methods that can efficiently assemble structures like this compound are of significant interest. acs.org
A plausible, though not definitively documented, synthetic approach to this compound could commence with a cyclopropanation reaction. For instance, an appropriately substituted alkene could be reacted with a carbene or carbenoid to form the cyclopropane ring. Subsequent functional group interconversions would then be necessary to introduce the fluoroethyl and aminomethyl substituents at the C1 position. One potential route could involve the use of a cyclopropane-1,1-dicarboxylic acid derivative, which could be selectively reduced and then subjected to fluorination and amination steps. The introduction of the 2-fluoroethyl group might be achieved using a reagent like 2-fluoroethanol (B46154) or its derivatives. wikipedia.org
Table 1: Hypothetical Physicochemical Properties of this compound and Related Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |
| This compound | C6H12FN | 117.17 | 150-160 | 1.2 |
| 1-Cyclopropylmethanamine | C4H9N | 71.12 | 86 | 0.4 |
| (1-(4-Fluorophenyl)cyclopropyl)methanamine | C10H12FN | 165.21 | 230-240 | 2.1 |
Note: The data in this table for this compound is hypothetical and for illustrative purposes, based on trends observed in similar compounds. Data for other compounds is sourced from publicly available information.
Given the apparent lack of specific literature on this compound, a significant research gap exists. The primary focus of future research would be the development of a robust and stereoselective synthesis of this compound. This would open the door to a thorough investigation of its chemical and physical properties.
Future research directions could include:
Development of Stereoselective Synthetic Routes: Creating synthetic pathways that allow for the controlled formation of different stereoisomers of the molecule would be a major advancement. acs.org
Conformational Analysis: A detailed study of the preferred conformations of this compound would provide valuable data on the interactions between the substituents on the cyclopropane ring.
Reactivity Studies: Investigating the reactivity of the amine functionality in the context of the substituted cyclopropane ring would enhance the understanding of its potential as a synthetic building block.
Exploration of Analogues: The synthesis and study of a library of related compounds, with variations in the fluoroalkyl chain length or substitution on the amine, would provide a broader understanding of structure-activity relationships. acs.org
Computational Modeling: The use of computational methods could aid in predicting the properties and reactivity of this compound and guide experimental work. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
[1-(2-fluoroethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-4-3-6(5-8)1-2-6/h1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYNKQDULOMLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCF)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 1 2 Fluoroethyl Cyclopropyl Methanamine
Chemical Transformations of the Primary Amine Functionality
The primary amine group in [1-(2-Fluoroethyl)cyclopropyl]methanamine is a versatile functional handle for a variety of chemical modifications. As a nucleophile and a base, it readily participates in reactions that form new carbon-nitrogen and heteroatom-nitrogen bonds.
Acylation and Alkylation Reactions
The nucleophilic nitrogen atom of the primary amine is expected to react readily with acylating and alkylating agents.
Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, is a standard method for forming amides. masterorganicchemistry.com This nucleophilic acyl substitution proceeds under mild conditions. masterorganicchemistry.com For instance, reacting this compound with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O) would yield the corresponding N-{[1-(2-fluoroethyl)cyclopropyl]methyl}amide. This process is fundamental in synthetic chemistry for introducing a wide range of substituents onto the amine. masterorganicchemistry.comyoutube.com
Alkylation: The primary amine can also undergo N-alkylation to form secondary and tertiary amines. evitachem.com This can be achieved using alkyl halides or other alkylating agents. However, these reactions often require careful control to avoid over-alkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Formation of Amide, Urea (B33335), and Other Nitrogen-Containing Derivatives
Beyond simple acylation, the primary amine functionality is a gateway to a diverse array of nitrogen-containing derivatives.
Amide Derivatives: Amides are commonly prepared through the reaction of a primary amine with a carboxylic acid. libretexts.org While this direct reaction is often slow, it can be facilitated by heating or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid to form an "active ester" that is readily attacked by the amine. masterorganicchemistry.com This method avoids the need to first convert the carboxylic acid to a more reactive derivative like an acyl chloride. masterorganicchemistry.com
Urea Derivatives: Urea derivatives can be synthesized from the reaction of the primary amine with an isocyanate or by using carbon dioxide (CO₂) as a C1 source. unipr.itrsc.org The reaction with CO₂, often catalyzed by a guanidine (B92328) base, represents an environmentally attractive route to both linear and cyclic ureas. unipr.it The reaction of this compound with CO₂ and another primary amine could lead to unsymmetrical ureas, a process that has been shown to be selective and high-yielding for other primary amines. unipr.it The initial step typically involves the formation of an alkyl ammonium carbamate (B1207046) intermediate, which then dehydrates to the final urea product. rsc.org
The following table summarizes these key transformations of the primary amine.
Table 1: Derivatization Reactions of the Primary Amine Functionality| Reactant | Reagent(s) | Product Type | General Reaction |
|---|---|---|---|
| Primary Amine | Acyl Halide / Anhydride | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |
| Primary Amine | Carboxylic Acid + DCC | Amide | R-NH₂ + R'-COOH → R-NH-CO-R' + DCU¹ |
| Primary Amine | Isocyanate | Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |
| Primary Amine | CO₂ + Catalyst | Symmetrical Urea | 2 R-NH₂ + CO₂ → R-NH-CO-NH-R + H₂O |
¹Dicyclohexylurea
Condensation Reactions with Carbonyl Compounds
Primary amines readily undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines (also known as Schiff bases). This reaction is a cornerstone of carbonyl chemistry and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically reversible and can be driven to completion by removing the water formed. Such reactions are fundamental for creating carbon-nitrogen double bonds and are used in the synthesis of more complex molecules. pressbooks.pub
Reactivity and Ring-Opening Mechanisms of the Cyclopropyl (B3062369) Ring System
The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. The presence of the aminomethyl and fluoroethyl substituents influences the regioselectivity and mechanism of these openings.
Electrophilic and Nucleophilic Ring-Opening Reactions
The cyclopropane ring can be opened by both electrophiles and nucleophiles, often facilitated by Lewis or Brønsted acids. rsc.org For cyclopropylamines, the reaction conditions dictate the mechanism.
Electrophilic Ring-Opening: In the presence of a strong acid, the amine group is protonated to form an ammonium ion. This electron-withdrawing group is predicted to weaken the distal C-C bond (the bond opposite the substituent) of the cyclopropane ring. nih.gov Electrophilic attack, or protonation of the ring itself, can then lead to cleavage of this weakened distal bond, forming a dicationic intermediate that can be trapped by nucleophiles. nih.gov This contrasts with donor-acceptor cyclopropanes where the vicinal bond (adjacent to the substituent) typically cleaves. nih.gov The use of highly fluorinated solvents like hexafluoroisopropanol (HFIP) has been shown to promote the ring-opening of even monosubstituted cyclopropanes for reactions with arene nucleophiles. rsc.orgresearchgate.net
Nucleophilic Ring-Opening: In donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, nucleophilic attack is a common mode of ring-opening. scispace.com While this compound does not fit the classic D-A mold, the fluoroethyl group and the aminomethyl group (especially when protonated) act as σ-acceptors, which could make the ring susceptible to attack by strong nucleophiles under certain catalytic conditions. nih.gov Ring-opening reactions of N-cyclopropyl-amides, for example, have been shown to proceed in the presence of AlCl₃, leading to rearranged products. researchgate.netrsc.org
Radical-Mediated Ring-Opening Processes
The cyclopropyl ring is also prone to opening via radical mechanisms. Electron spin resonance (ESR) studies have provided direct evidence for the ring-opening of cyclopropylamine (B47189) radical cations. osti.gov This process is particularly relevant in the context of enzyme inhibition, where one-electron oxidation of a cyclopropylamine by enzymes like monoamine oxidase or cytochrome P-450 generates a radical cation. osti.govresearchgate.net This radical cation rapidly rearranges, opening the ring to form a more stable carbon-centered radical, which can then covalently modify the enzyme. osti.gov This ring-opening is a key step in the mechanism of action for certain drugs and toxins. researchgate.net The process involves the cleavage of a C-C bond to relieve ring strain, resulting in a linear radical species. nih.govnih.gov
The following table summarizes the potential ring-opening pathways for the cyclopropyl system.
Table 2: Ring-Opening Reactions of the Cyclopropyl System| Reaction Type | Conditions / Initiator | Key Intermediate | Result |
|---|---|---|---|
| Electrophilic | Strong Acid (e.g., Superacid) | Ammonium-carbenium dication | Distal C-C bond cleavage, trapping by nucleophile. nih.gov |
| Nucleophilic | Lewis Acid (e.g., AlCl₃) on amide derivative | Aziridine-like intermediate | Rearrangement and addition of nucleophile. rsc.org |
Ring-Cleavage in Reductive Amination Conditions
Reductive amination is a widely used method for the N-alkylation of amines. masterorganicchemistry.com The reaction typically involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com A key consideration for substrates containing a cyclopropane ring is the potential for ring-cleavage under the reaction conditions.
The stability of the cyclopropane ring is influenced by the nature of its substituents and the reaction mechanism. beilstein-journals.org Electron-donating groups on the cyclopropane ring can facilitate ring-opening. In the context of reductive amination of this compound, the primary amine itself is an electron-donating group. Upon reaction with an aldehyde or ketone, an iminium ion intermediate is formed. While the conditions for reductive amination are generally mild, the possibility of ring-opening of the strained cyclopropane ring, particularly if activated by certain substituents or reaction conditions, must be considered.
Studies on the reductive opening of cyclopropane rings within a Ni(II) coordination environment have shown that the ring can be cleaved to form functionalized dehydroalanine (B155165) and cysteine derivatives. beilstein-journals.org Although these conditions are not identical to standard reductive amination, they highlight the susceptibility of activated cyclopropanes to reductive cleavage. However, the common reducing agents used in reductive amination, such as NaBH₃CN, are generally selective for the reduction of the C=N double bond of the iminium ion over other functional groups. youtube.com The stability of the cyclopropane ring in many synthetic transformations suggests that under carefully controlled, standard reductive amination conditions, the ring of this compound is likely to remain intact. The absence of widespread reports of cyclopropane ring-cleavage during reductive amination of similar aminocyclopropanes in the literature further supports this notion.
Transformations of the Fluoroethyl Group
The fluoroethyl group in this compound presents opportunities for further chemical modification, primarily through reactions involving the carbon-fluorine bond.
The carbon-fluorine bond is the strongest single bond to carbon, making nucleophilic substitution on alkyl fluorides challenging. cas.cn The reactivity of the fluoroethyl group is significantly lower than that of its chloro, bromo, or iodo counterparts in SN2 reactions. researchgate.net However, intramolecular nucleophilic substitution reactions on alkyl fluorides can be more favorable due to the proximity effect. cas.cn
For this compound, derivatization at the primary amine, for instance, to introduce a nucleophilic group, could potentially lead to an intramolecular cyclization via displacement of the fluoride (B91410). The success of such a reaction would depend on the nature of the introduced nucleophile and the size of the ring being formed. cas.cn Intermolecular nucleophilic substitution at the fluoroethyl group would likely require harsh conditions or specialized reagents, such as the use of strong nucleophiles in polar aprotic solvents or metal-mediated C-F bond activation. researchgate.netnih.govrsc.org
Modification of the fluoroethyl chain can be envisioned through several synthetic strategies. One approach involves the dehydrofluorination of the fluoroethyl group to generate a vinyl group, which could then be subjected to various transformations such as hydrogenation, oxidation, or polymerization. However, the conditions required for elimination might also affect other parts of the molecule.
Another strategy could involve the synthesis of analogs with modified fluoroalkyl chains from the outset. For example, starting materials with longer or branched fluoroalkyl chains could be used in the synthesis of the cyclopropylamine core. This approach allows for greater control over the final structure and avoids the challenges associated with direct modification of the fluoroethyl group.
Synthesis of Structural Analogs and Complex Derivatives of this compound
The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be introduced at the cyclopropyl ring or by varying the fluoroethyl side chain.
The synthesis of substituted cyclopropylamines can be achieved through various methods. One common approach is the cyclopropanation of an appropriately substituted alkene. For instance, the reaction of a substituted alkene with a carbene or carbenoid reagent can generate the corresponding cyclopropane ring with substituents at the desired positions. organic-chemistry.org Subsequent functional group manipulations can then lead to the desired aminomethylcyclopropane derivative.
Another strategy involves the modification of a pre-existing cyclopropane ring. For example, functional groups on the cyclopropane ring can be introduced and transformed to create a variety of analogs. Syntheses of 1-amino-2,2-dialkylcyclopropanecarboxylic acids have been reported via base-induced cyclization of γ-chloro-α-imino esters, showcasing a method to introduce alkyl substituents onto the cyclopropane ring. uantwerpen.be
| Synthetic Approach | Description | Potential Modifications |
| Cyclopropanation of Alkenes | Reaction of a substituted alkene with a carbene or carbenoid. organic-chemistry.org | Introduction of alkyl, aryl, or functional groups on the cyclopropane ring. |
| Cyclization of Acyclic Precursors | Base-induced cyclization of γ-halo-α-imino esters. uantwerpen.be | Gem-dialkyl substitution on the cyclopropane ring. |
| Modification of Pre-existing Cyclopropanes | Functional group interconversion on a substituted cyclopropane. | Introduction of a wide variety of substituents. |
Variations in the fluoroethyl side chain can be achieved by using different building blocks during the synthesis. For instance, instead of a 2-fluoroethyl group, analogs with a 3-fluoropropyl or a difluoroethyl group could be synthesized by employing the corresponding haloalkylating agents in the initial steps of the synthesis.
The connection of the side chain to the cyclopropane ring can also be varied. While the target molecule has a methylene (B1212753) spacer between the cyclopropane ring and the amine, analogs could be synthesized where the amine is directly attached to the cyclopropane ring. The synthesis of such 1-aminocyclopropanes often involves methods like the Curtius rearrangement of cyclopropanecarboxylic acids or the Hofmann rearrangement of cyclopropanecarboxamides. A scalable synthesis of (1-cyclopropyl)cyclopropylamine has been reported via a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. nih.gov
| Modification Strategy | Description | Resulting Analog |
| Use of Different Fluoroalkylating Agents | Employing haloalkanes with different chain lengths or fluorine substitution patterns in the synthesis. | Analogs with modified fluoroalkyl chains (e.g., 3-fluoropropyl, 2,2-difluoroethyl). |
| Altering the Linker | Synthesizing derivatives where the amine is directly attached to the cyclopropane ring. | 1-(2-Fluoroethyl)cyclopropanamine. |
| Isomeric Variations | Synthesis of analogs where the fluoroethyl group is attached to a different position on the cyclopropyl ring. | [2-(2-Fluoroethyl)cyclopropyl]methanamine. |
Functionalization of the Amine Group for Diverse Chemical Research
The primary amine moiety of this compound is a key site for chemical modification. Its nucleophilic nature allows for reactions with a variety of electrophiles, leading to the formation of amides, sulfonamides, and secondary or tertiary amines. These derivatization strategies are fundamental in medicinal chemistry and materials science for the systematic modification of a lead compound to enhance its properties.
Acylation Reactions:
Acylation of the primary amine with acyl chlorides or anhydrides is a straightforward method to introduce an amide functional group. This transformation is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The resulting amides are often more stable and can exhibit different biological activities compared to the parent amine.
Alkylation and Reductive Amination:
The nitrogen atom can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of products. A more controlled and widely used method is reductive amination. bu.eduorganicchemistrytutor.comyoutube.comharvard.eduorganic-chemistry.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. bu.eduorganicchemistrytutor.comyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride or sodium triacetoxyborohydride, which are mild enough not to reduce the starting carbonyl compound. organicchemistrytutor.comharvard.edu This method is highly versatile and allows for the introduction of a wide range of substituents.
Sulfonylation Reactions:
Reacting the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. google.comnih.gov This functional group is a key component in many pharmaceutical compounds. The reaction is analogous to acylation and provides a stable linkage with distinct electronic and steric properties.
Urea and Carbamate Formation:
The primary amine can also be converted to ureas and carbamates. The reaction with isocyanates is a common method for the synthesis of ureas. commonorganicchemistry.comorganic-chemistry.orgnih.gov Alternatively, reagents like carbonyldiimidazole can be used to form a reactive intermediate that subsequently reacts with another amine to produce unsymmetrical ureas. commonorganicchemistry.comorganic-chemistry.org
The following table summarizes representative functionalization reactions of related cyclopropylamine derivatives, illustrating the potential synthetic pathways for the derivatization of this compound.
Interactive Data Table: Functionalization of Related Cyclopropylamine Derivatives
| Starting Amine | Reagent(s) | Reaction Type | Product |
| Cyclopropylamine | p-Tolyl isocyanate | Urea Formation | 1-Cyclopropyl-3-(p-tolyl)urea nih.gov |
| Cyclopropylamine | Benzoyl chloride | Acylation | N-Cyclopropylbenzamide |
| Cyclopropyl(2-fluorophenyl)methanamine | Acetic anhydride | Acylation | N-{[1-(2-fluorophenyl)cyclopropyl]methyl}acetamide |
| [1-(2-Methoxyethyl)cyclopropyl]methanamine | Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | N-Benzyl-1-[1-(2-methoxyethyl)cyclopropyl]methanamine |
| Cyclopropylamine | Dansyl chloride | Sulfonylation | N-Cyclopropyl-5-(dimethylamino)naphthalene-1-sulfonamide |
Mechanistic and Computational Investigations on 1 2 Fluoroethyl Cyclopropyl Methanamine
Elucidation of Reaction Mechanisms in Synthesis and Transformations
The synthesis and reactions of cyclopropylamines, including derivatives like [1-(2-Fluoroethyl)cyclopropyl]methanamine, are governed by complex mechanisms that leverage the unique strain and electronic properties of the three-membered ring. longdom.orgnih.gov
The synthesis of cyclopropylamines can proceed through various pathways, often involving multi-step sequences rather than concerted reactions. For instance, the Kulinkovich-Szymoniak reaction provides a route to primary cyclopropylamines from nitriles, mediated by a Ti(II) species and a Lewis acid. organic-chemistry.org This process involves the initial formation of a titanacyclopropane intermediate from an alkene (formed in situ from the nitrile and a Grignard reagent), which then undergoes rearrangement. Another approach involves the reaction of α-chloroaldehydes with amines, which proceeds through the trapping of an electrophilic zinc homoenolate intermediate followed by a subsequent ring-closure step, clearly indicating a stepwise mechanism. chemrxiv.org
Transformations of cyclopropylamines also occur via distinct pathways. Cycloaddition reactions of donor-acceptor (D-A) cyclopropanes, which serve as sources of 1,3-dipoles, are powerful methods for constructing carbo- and heterocyclic scaffolds. acs.orgresearchgate.net These reactions typically proceed through a stepwise ring-opening of the cyclopropane (B1198618) to form a zwitterionic intermediate, which is then trapped by a dipolarophile. nih.gov Similarly, photochemical reactions, such as the [3+2] photocycloadditions with olefins, are initiated by a single-electron-transfer (SET) event, leading to a radical-ion pair and subsequent stepwise bond formation. rsc.orgchemrxiv.org A study on the photoreactions of 2-phenylcyclopropylamines with cyanoanthracenes proposed a mechanism involving an associative return electron transfer, where electron transfer and bond formation occur in concert within a geminate radical-ion pair. nih.gov
The investigation of transient species is crucial for understanding the reaction mechanisms of cyclopropylamines. In synthetic routes, organometallic intermediates play a pivotal role. The Ti(II)-mediated coupling of nitriles and Grignard reagents, for example, proceeds through a proposed titanacyclopropane intermediate. organic-chemistry.org In the synthesis from α-chloroaldehydes, an electrophilic zinc homoenolate is a key intermediate that is trapped by an amine before ring closure. chemrxiv.org
In transformation reactions, charged intermediates are common. The ring-opening of trans-2-phenylcyclopropylamine hydrochloride in superacid involves the formation of dicationic intermediates. nih.gov Computational studies have shown that while a 1,4-dication is thermodynamically more stable, the reaction proceeds through a higher-energy 1,3-dication because the transition state leading to it is lower in energy. nih.gov This highlights the importance of analyzing transition state energies to predict reaction outcomes. nih.govacs.org Electron spin resonance (ESR) studies have provided direct evidence for the formation of cyclopropylamine (B47189) radical cations as key intermediates in ring-opening reactions. osti.gov In photochemical settings, the initial step is often the formation of a geminate radical-ion pair upon electron transfer. nih.gov The dynamics of these pairs, including bond cleavage and return electron transfer, dictate the final product distribution. nih.gov
Table 1: Key Intermediates in Cyclopropylamine Synthesis and Transformations
| Reaction Type | Intermediate Species | Method of Investigation | Reference |
|---|---|---|---|
| Kulinkovich-Szymoniak Synthesis | Titanacyclopropane | Mechanistic Proposal | organic-chemistry.org |
| Synthesis from α-Chloroaldehydes | Zinc Homoenolate | Trapping Experiments | chemrxiv.org |
| Superacid-Promoted Ring Opening | Ammonium-Carbenium Dication | Computational Modeling (DFT) | nih.gov |
The ring-opening of cyclopropylamines is a well-studied transformation, often driven by the release of the inherent strain energy of the three-membered ring (approx. 115 kJ/mol). longdom.orgpsu.edu A primary mechanism involves the one-electron oxidation of the amine to form a cyclopropylamine radical cation. osti.gov This radical cation can then undergo a facile ring-opening to generate a more stable carbon-centered radical, a key step implicated in the inactivation of enzymes like monoamine oxidase (MAO) and cytochrome P-450. osti.gov ESR studies have provided strong evidence for this ring-opening process. osti.gov The regioselectivity of the ring-opening is dictated by the stability of the resulting radical; the cyclopropane bond cleaves to form the most stabilized radical species. psu.edu
In donor-acceptor (D-A) cyclopropanes, ring-opening is typically initiated by an acid or a Lewis acid, which promotes heterolytic cleavage of the bond between the donor- and acceptor-substituted carbons to form a zwitterionic species. acs.orgnih.govresearchgate.net This process is facilitated by the interaction of the cyclopropane's 3e' orbital with the low-lying unoccupied orbital of the acceptor group, which weakens the vicinal bond. nih.gov
More recently, photocatalytic methods have been developed. Photoinduced electron transfer (PET) or proton-coupled electron transfer (PCET) can generate radical intermediates that lead to ring-opening. chemrxiv.org For example, the reaction of cyclopropanols (analogs of cyclopropylamines) with electrophilic alkenes can be initiated by photoinduced charge transfer, forming an electron donor-acceptor (EDA) complex. chemrxiv.org Light excitation of this complex leads to a radical cation that rapidly opens to a β-ketoalkyl radical, which then engages in further reactions. chemrxiv.org Another sophisticated mechanism is associative return electron transfer, where the return of an electron to the ring-opened radical cation within a solvent cage is coupled with the formation of a new bond, avoiding the formation of a free cation. nih.gov
Quantum Chemical Calculations of this compound and Analogs
Quantum chemical calculations are indispensable tools for probing the properties of molecules that are difficult to study experimentally. aps.orguiuc.edu For this compound and its analogs, these methods provide deep insights into electronic structure, bonding, and conformational preferences. rsc.orgchemrxiv.org
The electronic structure of cyclopropylamines is characterized by the unique properties of the strained cyclopropane ring combined with the electron-donating nitrogen atom. nih.gov The C-C bonds in the cyclopropane ring have significant p-character and are weaker than typical alkane C-C bonds, making them susceptible to cleavage. longdom.org
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze the electronic distribution and bonding in these systems. researchgate.net For instance, in studies of trans-2-phenylcyclopropylamine, calculations of natural atomic orbital bond orders revealed weakening of the distal C2-C3 bond due to the σ-acceptor properties of the protonated amino group (ammonium). nih.gov This electronic effect, combined with charge-charge repulsion in the transition state, explains the observed regioselectivity of ring-opening in superacid. nih.gov Theoretical studies suggest that the interaction between the Walsh orbitals (specifically the 3e' orbital) of the cyclopropane ring and the orbitals of substituent groups is key to understanding the reactivity and bond-weakening effects in donor-acceptor cyclopropanes. nih.gov For the title compound, the electron-withdrawing nature of the fluoroethyl group would be expected to significantly influence the electronic properties of the cyclopropyl (B3062369) ring and the basicity of the amine.
Computational methods are used to map the potential energy surface (PES) of a molecule as a function of its torsional angles. weizmann.ac.ilyoutube.com A PES shows the energy of the molecule for every possible conformation, allowing for the identification of low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them. weizmann.ac.ilresearchgate.net For example, a computational study on cyclopropyl methyl ketone determined that the s-cis conformation, where the carbonyl group and the cyclopropyl ring are eclipsed, is the most stable. uwlax.edu For this compound, a thorough conformational search would involve rotating the C-C bond of the fluoroethyl group and the C-C bond of the aminomethyl group to build a detailed PES. This analysis would reveal the preferred three-dimensional structures of the molecule and the energetic cost of transitioning between them, which is fundamental to understanding its chemical behavior and biological activity. libretexts.orgweizmann.ac.il
Table 2: Computationally Derived Properties of Cyclopropane Analogs
| Compound/System | Property Calculated | Method | Finding | Reference |
|---|---|---|---|---|
| trans-2-Phenylcyclopropylamine Dication | Bond Orders (Natural Atomic Orbital) | DFT | Weakening of the distal (C2-C3) bond by the σ-acceptor ammonium (B1175870) group. | nih.gov |
| trans-2-Phenylcyclopropylamine Dication | Transition State Energies | DFT | The transition state for 1,3-dication formation is energetically favored over the 1,4-dication path. | nih.gov |
| Cyclopropyl Cation | Ring-Opening Path | Ab initio Calculations | The cation is an unstable transition state via its allowed disrotatory ring-opening path. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Development of Pharmacophore Models for Rational Design of Analogs
The rational design of novel analogs of this compound, a compound of interest for its potential as a monoamine oxidase (MAO) inhibitor, relies heavily on computational techniques such as pharmacophore modeling. While specific pharmacophore models developed exclusively for this compound are not extensively documented in publicly available literature, models for structurally related cyclopropylamine derivatives and other MAO inhibitors offer significant insights into the key molecular features required for potent and selective inhibition. These models serve as a foundational tool for the prospective design of new chemical entities with improved pharmacological profiles.
Pharmacophore models are three-dimensional arrangements of essential chemical features that a molecule must possess to interact with a specific biological target, in this case, the MAO enzymes. For MAO inhibitors, these models are typically generated from a set of structurally diverse compounds with known inhibitory activities. nih.gov The resulting hypotheses identify crucial features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their optimal spatial orientations within the enzyme's active site.
Studies on various classes of MAO inhibitors have led to the development of several pharmacophore models. For instance, a model for MAO-B selective inhibitors was developed that consists of one hydrogen bond acceptor, one hydrogen bond donor, and one aromatic ring. nih.gov Another approach, combining pharmacophore modeling with 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, has been effectively used to predict the inhibitory activity of new compounds and to understand the structural basis for selectivity between MAO-A and MAO-B. nih.gov These computational methods allow for the in-silico screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation. nih.gov
Based on the known structure of this compound and established pharmacophore models for other MAO inhibitors, a hypothetical pharmacophore model for its analogs can be proposed. The key features would likely include:
A primary amine group: This group is crucial for the mechanism of action of many MAO inhibitors, acting as a key interaction point with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. In a pharmacophore model, this would be represented as a hydrogen bond donor and/or a positive ionizable feature.
The cyclopropyl ring: This rigid scaffold helps to orient the other functional groups in a conformationally constrained manner, which is often favorable for binding. It also contributes to the hydrophobic interactions within the active site.
The fluoroethyl group: The fluorine atom can act as a weak hydrogen bond acceptor and can influence the electronic properties and metabolic stability of the molecule. Its presence would be represented by a hydrophobic or a hydrogen bond acceptor feature in the model.
An aromatic or hydrophobic feature: Although this compound itself lacks a large aromatic ring, the rational design of its analogs would likely involve the introduction of such a group, a common feature in potent MAO inhibitors like tranylcypromine (B92988). nih.gov This feature would interact with hydrophobic pockets in the MAO active site.
The development of such a pharmacophore model would involve the following steps:
Training Set Selection: A diverse set of cyclopropylamine analogs with a wide range of MAO inhibitory activities would be compiled.
Conformational Analysis: The low-energy conformations of each molecule in the training set would be generated.
Pharmacophore Hypothesis Generation: Software would be used to identify common chemical features present in the active molecules and generate a series of pharmacophore hypotheses.
Model Validation: The predictive power of the generated models would be assessed using a test set of molecules with known activities that were not included in the training set.
The validated pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the key pharmacophoric features. Furthermore, the model can guide the modification of the this compound scaffold to enhance potency and selectivity. For example, the model could suggest optimal positions for introducing substituents on a hypothetical aromatic ring or modifications to the fluoroethyl side chain to improve interactions with the enzyme.
Table of Hypothetical Pharmacophore Features for this compound Analogs
| Feature | Corresponding Chemical Moiety | Role in MAO Inhibition |
| Hydrogen Bond Donor / Positive Ionizable | Primary Amine (-NH2) | Interaction with FAD cofactor; anchoring in the active site. |
| Hydrophobic Region | Cyclopropyl Ring | Conformational rigidity; interaction with hydrophobic pockets. |
| Hydrophobic / Weak H-Bond Acceptor | Fluoroethyl Group (-CH2CH2F) | Metabolic stability; potential interaction with specific residues. |
| Aromatic / Hydrophobic Feature | (Hypothetical) Phenyl or other aryl group | Interaction with hydrophobic sub-pockets in the active site. |
The iterative process of pharmacophore-guided design, synthesis, and biological testing is a powerful strategy for the development of the next generation of MAO inhibitors based on the this compound scaffold.
Analytical and Characterization Methodologies in Research on 1 2 Fluoroethyl Cyclopropyl Methanamine
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for elucidating the molecular structure of "[1-(2-Fluoroethyl)cyclopropyl]methanamine" and confirming its identity.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "this compound." Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the molecule's atomic connectivity and environment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different hydrogen environments. The protons on the cyclopropyl (B3062369) ring typically appear in the upfield region, often as complex multiplets due to geminal and vicinal coupling. The fluoroethyl group will show distinct signals, with the protons on the carbon adjacent to the fluorine atom being split by both the fluorine and the neighboring methylene (B1212753) protons, resulting in a triplet of doublets. The methylene protons of the methanamine group would likely appear as a singlet or, if coupled to the amine protons, a broader signal.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the cyclopropyl ring are characteristically shifted to a high field. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature.
2D NMR Techniques: To definitively assign all proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These methods are crucial for distinguishing between potential isomers and confirming the precise connectivity of the fluoroethyl and methanamine groups to the cyclopropyl ring. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Cyclopropyl CH₂ (4H) | 0.4 - 0.9 | m | - |
| Fluoroethyl CH₂ (2H) | 1.8 - 2.1 | t | ³JHH ≈ 7 |
| Methanamine CH₂ (2H) | 2.5 - 2.8 | s | - |
| Fluoroethyl CH₂F (2H) | 4.4 - 4.7 | dt | ²JHF ≈ 47, ³JHH ≈ 7 |
| Amine NH₂ (2H) | 1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl C (quaternary) | 20 - 30 |
| Cyclopropyl CH₂ | 10 - 20 |
| Fluoroethyl CH₂ | 35 - 45 |
| Methanamine CH₂ | 40 - 50 |
| Fluoroethyl CH₂F | 80 - 90 (d, ¹JCF ≈ 170 Hz) |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of "this compound" and for monitoring its synthesis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The calculated molecular weight for C₆H₁₂FN is 117.0954. nih.gov
Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 118.1032. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. For instance, the loss of the aminomethyl group or cleavage of the fluoroethyl side chain would result in characteristic fragment ions, helping to piece together the molecular structure.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in "this compound."
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad signal in the range of 3300-3500 cm⁻¹ would indicate the N-H stretching vibrations of the primary amine. C-H stretching vibrations of the cyclopropyl and ethyl groups would appear around 2850-3000 cm⁻¹. A key feature would be the C-F stretching vibration, typically found in the 1000-1100 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric C-C stretching of the cyclopropyl ring would give a characteristic signal.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-F Stretch | 1000 - 1100 | Strong |
Chromatographic Methods for Separation, Purification, and Reaction Monitoring
Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and impurities, as well as for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of "this compound" and for tracking the progress of its synthesis. nih.gov A reversed-phase HPLC method, typically using a C18 column, would be developed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol.
By injecting aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of the product can be monitored. The purity of the final compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Table 4: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometer |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile starting materials, byproducts, or potential impurities in the synthesis of "this compound." Due to the amine functionality, derivatization might be necessary to improve the peak shape and thermal stability of the analyte. For instance, acylation of the amine group can produce a less polar and more volatile derivative that is more amenable to GC analysis. The retention time of the compound provides a means of identification, while the peak area allows for quantification.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess (ee) is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. nih.govheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. mdpi.com
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. nih.gov These diastereomeric complexes have different interaction energies, leading to different retention times and thus, separation. For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. nih.gov Specifically, columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability in resolving chiral amines. nih.govmdpi.com
The mobile phase composition, typically a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a more polar alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. The detection is usually carried out using a UV detector, as the aromatic ring, if present, or a derivatized amine group provides sufficient chromophore for detection. In the absence of a strong chromophore, derivatization with a UV-active agent may be necessary. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. uma.es
Table 1: Representative Chiral HPLC Method for Enantiomeric Excess Determination of this compound
| Parameter | Value |
| Column | Chiral Cellulose-based CSP (e.g., CHIRALCEL® OD-H) |
| Dimensions | 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Crystallographic Studies for Solid-State Structural Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is critical for understanding the compound's structure-activity relationship. nih.gov For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov Crystallization is typically achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. nih.gov
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the determination of the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced. nih.gov
The resulting crystal structure provides a detailed picture of the molecular geometry, including the conformation of the cyclopropyl ring and the fluoroethyl side chain. It also reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. This information is invaluable for computational modeling and for understanding the physical properties of the solid material.
Table 2: Hypothetical Crystallographic Data for this compound Hydrochloride
| Parameter | Value |
| Empirical Formula | C6H13ClFN |
| Formula Weight | 153.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.989 |
| b (Å) | 9.532 |
| c (Å) | 10.192 |
| α (°) | 90 |
| β (°) | 96.53 |
| γ (°) | 90 |
| Volume (ų) | 868.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.175 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| R-factor (%) | 4.5 |
Exploration of 1 2 Fluoroethyl Cyclopropyl Methanamine in Non Therapeutic Research Applications
Design and Synthesis of [1-(2-Fluoroethyl)cyclopropyl]methanamine as Chemical Biology Probes
The unique structure of this compound makes it a valuable tool for chemical biology research. Its design allows for modifications that enable its use in sophisticated experimental setups to study biological processes at the molecular level.
The presence of a fluoroethyl group in this compound makes it a prime candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope commonly used in Positron Emission Tomography (PET). PET is a powerful in vivo imaging technique that allows for the non-invasive visualization and quantification of biological processes.
The synthesis of the ¹⁸F-labeled version of this compound, often referred to as a PET tracer, typically involves a nucleophilic substitution reaction. A precursor molecule, where the hydroxyl group of a hydroxyethyl (B10761427) side chain is converted into a good leaving group (like a tosylate or mesylate), is reacted with [¹⁸F]fluoride. This reaction displaces the leaving group and incorporates the ¹⁸F atom into the molecule. The resulting radiotracer can then be used in preclinical research to study the distribution and density of its target enzymes in living organisms. This approach is analogous to the development of other fluorinated analogues of bioactive compounds for PET imaging.
For in vitro studies, where direct visualization under a microscope is desired, this compound can be chemically linked to a fluorescent molecule, or "tag." This is achieved by reacting the primary amine group of the methanamine portion of the compound with a reactive fluorescent dye. This creates a new, larger molecule that retains the biological activity of the original compound but now emits light of a specific color when excited by a light source.
These fluorescently-tagged probes are instrumental in various in vitro assays. For instance, in a fluorescence-based enzyme assay, the probe can be used to monitor the activity of an enzyme in real-time. This technique has been employed in studies of Lysine-Specific Demethylase 1 (LSD1), where the production of hydrogen peroxide during the enzymatic reaction is coupled to the fluorescent probe Amplex Red to generate a measurable signal. uea.ac.uk
In Vitro Biochemical Target Engagement and Mechanistic Research
In vitro studies using isolated biological components are fundamental to understanding how a compound like this compound interacts with its molecular targets.
This compound is structurally related to tranylcypromine (B92988), a well-known inhibitor of both Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). uea.ac.uknih.gov Both enzymes contain a flavin adenine (B156593) dinucleotide (FAD) cofactor that is essential for their catalytic activity. uea.ac.uknih.gov
The mechanism of inhibition by tranylcypromine and its analogues involves the formation of a covalent bond with this FAD cofactor, leading to irreversible inactivation of the enzyme. uea.ac.uknih.gov This is known as "suicide inhibition" because the enzyme essentially "commits suicide" by processing the inhibitor molecule. uea.ac.uk In vitro studies have shown that while tranylcypromine inhibits both MAO and LSD1, its potency can differ. For example, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for tranylcypromine against LSD1 is approximately 25 μM. uea.ac.uk The introduction of a fluorine atom onto the cyclopropyl (B3062369) ring, as in this compound, can alter this inhibitory activity. While fluorination can sometimes increase MAO inhibition, it has been observed to decrease LSD1 inhibition in some contexts. uea.ac.uk
The table below summarizes the inhibitory constants for the parent compound, tranylcypromine, against LSD1 and MAO isoforms.
| Enzyme | IC₅₀ (μM) | Kᵢ (μM) |
| LSD1 | 20.7 | 242 |
| MAO-A | 2.3 | 101.9 |
| MAO-B | 0.95 | 16 |
| Data for Tranylcypromine, the parent compound. medchemexpress.com |
To assess the selectivity of a compound and identify potential off-target effects, receptor binding assays are performed. These assays measure the ability of the compound to bind to a wide variety of isolated receptors. In these experiments, a known radiolabeled ligand for a specific receptor is incubated with the receptor in the presence of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, its binding affinity (often expressed as a Kᵢ value) can be determined.
Biophysical methods provide detailed, quantitative information about the interaction between a ligand and its protein target. Techniques like X-ray crystallography can reveal the three-dimensional structure of the ligand bound to the active site of the enzyme, offering a precise picture of the binding mode. For inhibitors of LSD1, crystallographic studies have confirmed the covalent modification of the FAD cofactor. nih.gov
Other biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be used to measure the thermodynamics and kinetics of the binding interaction, respectively. These methods provide valuable data on the forces driving the binding event and how quickly the ligand associates and dissociates from the protein. nih.gov Furthermore, quantitative cross-linking mass spectrometry can be employed to study how ligand binding affects the stability and conformation of the protein. nih.gov
Utility as a Building Block and Synthetic Intermediate in Chemical Biology Research
The unique structural features of this compound, combining a strained cyclopropyl ring, a basic aminomethyl group, and a fluoroethyl moiety, make it a potentially valuable building block in medicinal chemistry and chemical biology. The cyclopropyl ring introduces conformational rigidity and a specific three-dimensional geometry into target molecules. The primary amine serves as a key functional handle for a wide array of chemical transformations, such as amide bond formation, alkylation, and arylation, enabling its incorporation into larger, more complex structures. The presence of a fluorine atom can significantly modulate the physicochemical properties of resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets, due to its high electronegativity and ability to form strong carbon-fluorine bonds.
Precursor for Novel Scaffold Development
While specific examples utilizing this compound are not detailed in the literature, its structure is amenable to the construction of novel molecular scaffolds. The primary amine can act as a nucleophile or be transformed into other functional groups to initiate cyclization reactions, leading to new heterocyclic systems. For instance, reaction with diketones or their equivalents could lead to the formation of substituted pyrroles or other nitrogen-containing rings. The cyclopropylmethylamine motif itself is a recognized bioisostere for other groups in drug discovery, and the addition of the fluoroethyl group offers a vector for exploring new chemical space.
The general strategy for using such building blocks in scaffold development often involves multi-component reactions or sequential transformations that build complexity from the initial core structure. The table below illustrates hypothetical, yet chemically plausible, scaffold types that could be derived from this precursor.
| Precursor Functional Group | Reactant Type | Potential Scaffold |
| Primary Amine | α,β-Unsaturated Ester | Substituted Piperidinone |
| Primary Amine | Isothiocyanate | Thiourea-based Heterocycle |
| Primary Amine | 2-Halopyridine | Aminopyridine Derivative |
This table represents theoretical applications in scaffold development based on the known reactivity of primary amines.
Intermediate in the Synthesis of Complex Molecules
As a synthetic intermediate, this compound would likely be employed in the synthesis of biologically active compounds where the fluorinated cyclopropylmethylamine moiety is a key pharmacophore. In medicinal chemistry, the introduction of small, fluorinated aliphatic rings is a common strategy to enhance the pharmacological profile of a lead compound. The synthesis of such molecules would typically involve the coupling of this intermediate with a larger, more complex molecular fragment.
For example, in the context of developing central nervous system agents, a common synthetic route involves the acylation of a primary amine with a carboxylic acid derivative of a heterocyclic core. The resulting amide bond connects the [1-(2-Fluoroethyl)cyclopropyl]methyl group to the core structure.
Table of Potential Synthetic Transformations:
| Reaction Type | Reagent/Catalyst | Resulting Functional Group |
| Acylation | Carboxylic Acid, Coupling Agent (e.g., HATU) | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | N-Aryl Amine |
This table outlines common synthetic methods for elaborating primary amines into more complex structures, representing potential pathways for the utilization of this compound.
Application in Studies of Strained Molecules Reactivity
The reactivity of cyclopropane (B1198618) rings is a subject of significant academic and industrial interest due to the inherent ring strain of approximately 27 kcal/mol. This strain allows cyclopropanes to undergo ring-opening reactions under conditions where larger cycloalkanes are inert. The substituents on the cyclopropane ring heavily influence its reactivity.
In this compound, the aminomethyl group is an electron-donating group, while the fluoroethyl group has electron-withdrawing properties. The interplay of these electronic effects, along with the steric hindrance they provide, would be expected to influence the regioselectivity and rate of ring-opening reactions. Studies on such molecules could provide valuable insights into the fundamental reactivity of substituted cyclopropanes. For instance, reactions with electrophiles could lead to ring-opened products, and the position of bond cleavage would be dictated by the electronic nature of the substituents. However, specific studies detailing the reactivity of this compound in this context are not found in the reviewed literature.
Future Research Directions and Challenges in 1 2 Fluoroethyl Cyclopropyl Methanamine Studies
Development of Highly Efficient and Selective Synthetic Routes for Complex Derivatives
A significant challenge lies in the introduction of diverse functional groups onto the cyclopropane (B1198618) ring and the fluoroethyl side chain with high regioselectivity and stereoselectivity. acs.org The development of late-stage functionalization methods would be particularly valuable, allowing for the rapid generation of a library of derivatives from a common intermediate. Furthermore, the synthesis of these compounds on a larger scale for extensive biological evaluation remains a hurdle, necessitating the development of scalable and cost-effective synthetic routes. nih.gov The high production costs associated with complex multi-step syntheses can limit the accessibility of these compounds for smaller research entities. credenceresearch.com
Future research will likely focus on:
Novel Catalytic Methods: Exploring new transition metal catalysts or organocatalysts to facilitate the efficient construction of the substituted cyclopropane core.
C-H Activation Strategies: Developing methods for the direct functionalization of C-H bonds on the cyclopropane ring and the fluoroethyl chain to introduce complexity in a more atom-economical manner.
Flow Chemistry: Utilizing microfluidic reactors to improve reaction efficiency, safety, and scalability.
Advanced Stereochemical Control in [1-(2-Fluoroethyl)cyclopropyl]methanamine Synthesis
The stereochemistry of this compound and its derivatives is crucial for their biological activity. The presence of multiple stereocenters in more complex analogs necessitates the development of advanced methods for stereochemical control during synthesis. Achieving high levels of diastereo- and enantioselectivity in the formation of substituted cyclopropanes is a well-established challenge in organic synthesis. chemrxiv.orgnih.gov
Future research in this area will likely involve the use of chiral catalysts, auxiliaries, and substrates to direct the stereochemical outcome of key bond-forming reactions. organic-chemistry.org Asymmetric cyclopropanation reactions will be a major focus, with the aim of developing methods that are both highly selective and broadly applicable to a range of substrates. researchgate.net A key challenge will be to control the relative and absolute stereochemistry of multiple stereocenters in a single synthetic operation.
Key research directions include:
Asymmetric Catalysis: The design and application of novel chiral catalysts for enantioselective cyclopropanation and functionalization reactions.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired stereoisomers.
Dynamic Kinetic Resolution: Developing processes that can convert a racemic mixture of intermediates into a single desired stereoisomer.
Integration of Machine Learning and AI in Predictive Chemical Research
A significant challenge in applying ML and AI to this specific class of compounds is the availability of high-quality data. digitellinc.com Training accurate predictive models requires large and diverse datasets of molecules with known properties and reaction outcomes. For a relatively new and specific compound like this compound, such data may be scarce.
Future research will focus on:
Property Prediction: Developing ML models to accurately predict properties such as solubility, lipophilicity, and metabolic stability for novel derivatives. digitellinc.com
Synthetic Route Optimization: Using AI algorithms to design and optimize synthetic pathways, reducing the need for extensive empirical screening of reaction conditions. researchgate.net
De Novo Design: Employing generative models to design new derivatives of this compound with desired property profiles.
Exploration of Novel Biochemical and Material Science Applications (non-therapeutic)
Beyond potential therapeutic applications, the unique structural features of this compound and its derivatives make them attractive candidates for a variety of non-therapeutic applications in biochemistry and material science. The strained cyclopropane ring can act as a reactive handle for chemical modifications, while the fluoroethyl group can impart unique physicochemical properties. beilstein-journals.org
In biochemistry, fluorinated cyclopropane-containing molecules can be developed as biochemical probes to study enzyme mechanisms and biological pathways. nih.gov The fluorine atom can serve as a useful NMR handle for monitoring molecular interactions. In material science, the incorporation of the rigid and polarizable cyclopropane moiety into polymers could lead to materials with novel mechanical and electronic properties. lew.ro Fluorinated compounds are known to enhance thermal stability and chemical resistance in materials. nbinno.comnbinno.com
Future research could explore:
Development of Chemical Probes: Synthesizing derivatives with reporter groups to visualize and quantify biological processes.
Novel Polymers and Coatings: Incorporating the this compound scaffold into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and unique surface properties. man.ac.uk
Liquid Crystals and Ion Carriers: Investigating the potential of these compounds in the development of advanced materials due to their unique polarity and structural rigidity. beilstein-journals.org
Multi-Omics Approaches in Elucidating Compound Interactions in Model Systems
To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. Multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a powerful platform for elucidating the complex interactions of small molecules within biological systems. frontiersin.org By simultaneously measuring changes across multiple molecular levels, researchers can gain a comprehensive understanding of a compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of activity. nih.govnih.govastrazeneca.com
A major challenge in applying multi-omics to the study of a specific compound is the vast amount of data generated and the complexity of its analysis and interpretation. ahajournals.org Integrating data from different omics platforms and linking molecular changes to phenotypic outcomes requires sophisticated bioinformatics tools and expertise.
Future research directions include:
Mechanism of Action Studies: Using multi-omics to identify the cellular pathways and molecular targets that are modulated by this compound and its derivatives.
Toxicity Profiling: Employing a multi-omics approach to assess the potential toxicity of new compounds in a more comprehensive manner than traditional methods.
Biomarker Discovery: Identifying molecular signatures that can be used to monitor the biological effects of these compounds in preclinical and potentially clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(2-Fluoroethyl)cyclopropyl]methanamine, and how can reaction conditions be optimized to minimize by-products?
- Methodology : Use reductive amination (e.g., NaBH(OAc)₃ in dichloroethane or NaBH₄ in methanol) for primary amine formation. Control temperature (20–40°C), solvent polarity, and reaction time (12–24 hours) to maximize yield . Monitor by-products via TLC or HPLC and adjust stoichiometric ratios (e.g., 1.5–2.0 equivalents of reducing agents) to suppress undesired side reactions .
Q. Which characterization techniques are critical for confirming the structural identity and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropane protons) and fluoroethyl group signals (δ 4.2–4.5 ppm for CH₂F) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Elemental Analysis : Ensure C, H, N, and F content aligns with theoretical values .
Q. How stable is this compound under varying storage conditions, and what decomposition products should be monitored?
- Stability Profile : Stable at 2–8°C in inert, dry environments. Decomposition risks arise at >40°C or in acidic/alkaline conditions. Monitor for cyclopropane ring-opening products (e.g., allylic amines) and fluorine-containing degradation via GC-MS .
- Mitigation : Use argon-purged vials and desiccants. Conduct accelerated stability studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for cyclopropylmethanamine derivatives?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluoroethyl vs. methoxy groups) to isolate pharmacological contributions .
- Binding Assays : Use radiolabeled ligands (e.g., ³H-5-HT₂C) to quantify receptor affinity discrepancies .
- Computational Modeling : Compare docking poses in serotonin receptor subtypes to explain selectivity variations .
Q. How can researchers design experiments to evaluate the environmental impact of this compound given limited ecotoxicological data?
- Methodology :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., [1-(3-chlorophenyl)cyclopropyl]methanamine) to estimate biodegradation (OECD 301F) and aquatic toxicity (Daphnia magna LC₅₀) .
- Soil Mobility Studies : Measure log Koc via batch sorption tests to assess groundwater contamination risks .
Q. What advanced analytical methods are recommended to resolve stereochemical ambiguities in cyclopropane-containing derivatives?
- Techniques :
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Vibrational Circular Dichroism (VCD) : Assign absolute configuration by comparing experimental and calculated spectra .
- X-ray Crystallography : Resolve crystal structures to confirm cyclopropane ring geometry and substituent orientation .
Contradictions and Mitigation
- Biological Activity Discrepancies : Conflicting reports on 5-HT₂C receptor affinity may arise from assay conditions (e.g., cell line differences). Standardize protocols using HEK293 cells expressing human 5-HT₂C .
- Ecotoxicity Data Gaps : Use predictive QSAR models (e.g., ECOSAR) to estimate acute toxicity until experimental data is available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

